PIKfyve Biochemical Potency: Micromolar Activity vs. Potent Nanomolar In-Class Analogs
In a head-to-head comparison within the same patent family and using the same biochemical assay, the target compound exhibits markedly weaker PIKfyve inhibition (IC50 5,750-10,000 nM) compared to the most potent disclosed analog (IC50 1 nM), a difference of over 5,000-fold [1][2]. This places the compound in a distinct potency class suitable for applications where strong PIKfyve engagement is not desired, such as an inactive control in SAR studies.
| Evidence Dimension | PIKfyve Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 5,750 nM and 10,000 nM |
| Comparator Or Baseline | US20240016810, Compound TABLE 16.2 (BDBM50590929); IC50 = 1 nM |
| Quantified Difference | 5,749 to 9,999 nM (5,749-fold to 9,999-fold difference) |
| Conditions | PIKfyve Biochemical Assay run by Carna Biosciences using Promega ADP-Glo Kinase assay methodology |
Why This Matters
For procurement purposes, this ensures the selection of a PIKfyve inhibitor with an intentional and quantitatively verified loss of function, which is critical for target engagement studies requiring a gradation of inhibitory activity.
- [1] BindingDB Entry BDBM645410. (2025). Affinity Data for target compound (PIKfyve IC50: 5,750 nM and 10,000 nM). View Source
- [2] BindingDB Entry BDBM50590929. (2025). Affinity Data for US20240016810, Compound TABLE 16.2 (PIKfyve IC50: 1 nM). View Source
